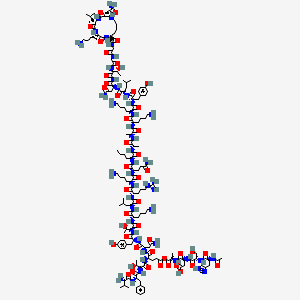

Ro 25-1553

Description

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-2-[[2-[[2-[[(2S,5S,8S,11S)-8-(4-aminobutyl)-2-(2-amino-2-oxoethyl)-5-(2-methylpropyl)-3,6,9-trioxo-1,4,7,10-tetrazacyclopentadecane-11-carbonyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]oxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C160H258N46O46/c1-17-18-37-98(134(226)180-84(10)131(223)179-85(11)132(224)183-99(38-22-28-57-161)135(227)187-102(41-25-31-60-164)139(231)196-111(68-92-45-49-95(212)50-46-92)148(240)195-110(66-82(6)7)147(239)199-116(73-122(169)217)153(245)206-158(250)128(87(13)208)203-124(219)77-176-123(218)76-177-133(225)97-43-27-33-62-174-107(71-120(167)215)143(235)194-109(65-81(4)5)146(238)188-101(136(228)184-97)40-24-30-59-163)185-141(233)105(53-55-119(166)214)190-137(229)100(39-23-29-58-162)186-138(230)104(44-34-63-175-160(171)172)189-145(237)108(64-80(2)3)193-140(232)103(42-26-32-61-165)191-156(248)129(88(14)209)204-151(243)112(69-93-47-51-96(213)52-48-93)197-150(242)115(72-121(168)216)198-142(234)106(192-157(249)130(89(15)210)205-152(244)113(67-91-35-20-19-21-36-91)201-155(247)127(170)83(8)9)54-56-126(222)252-159(251)86(12)181-144(236)117(74-125(220)221)200-154(246)118(78-207)202-149(241)114(182-90(16)211)70-94-75-173-79-178-94/h19-21,35-36,45-52,75,79-89,97-118,127-130,174,207-210,212-213H,17-18,22-34,37-44,53-74,76-78,161-165,170H2,1-16H3,(H2,166,214)(H2,167,215)(H2,168,216)(H2,169,217)(H,173,178)(H,176,218)(H,177,225)(H,179,223)(H,180,226)(H,181,236)(H,182,211)(H,183,224)(H,184,228)(H,185,233)(H,186,230)(H,187,227)(H,188,238)(H,189,237)(H,190,229)(H,191,248)(H,192,249)(H,193,232)(H,194,235)(H,195,240)(H,196,231)(H,197,242)(H,198,234)(H,199,239)(H,200,246)(H,201,247)(H,202,241)(H,203,219)(H,204,243)(H,205,244)(H,220,221)(H4,171,172,175)(H,206,245,250)/t84-,85-,86-,87+,88+,89+,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,127-,128-,129-,130-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCMFKNGHCJIDZ-RQYGEWOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)C2CCCCNC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CC(C)C)CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)NC(=O)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)CNC(=O)[C@@H]2CCCCN[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CCCCN)CC(C)C)CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC=N4)NC(=O)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C160H258N46O46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166659 | |

| Record name | Ro 25-1553 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3562.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159427-08-4 | |

| Record name | Ro 25-1553 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159427084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 25-1553 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Ro 25-1553 and its mechanism of action?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 25-1553 is a synthetic, cyclic peptide analog of the endogenous neuropeptide, Vasoactive Intestinal Peptide (VIP).[1] It is a potent and highly selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), a member of the G-protein coupled receptor (GPCR) family.[2] This document provides a detailed overview of this compound, its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize it. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Vasoactive Intestinal Peptide (VIP) is a widely distributed neuropeptide with a diverse range of physiological functions, including smooth muscle relaxation, neuroprotection, and modulation of the immune system. This compound was developed as a long-acting and more stable analog of VIP, demonstrating high affinity and selectivity for the VPAC2 receptor subtype.[1][2] Its unique pharmacological profile has made it a valuable tool for investigating the physiological roles of the VPAC2 receptor and a potential therapeutic agent for various conditions, including respiratory and neurological disorders.[1]

Mechanism of Action

The primary mechanism of action of this compound is the activation of the VPAC2 receptor. This receptor is coupled to the Gs alpha subunit of the heterotrimeric G-protein complex. Upon agonist binding, a conformational change in the receptor leads to the dissociation of the Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.

Figure 1: Simplified signaling pathway of this compound via the VPAC2 receptor.

Pharmacological Data

The pharmacological properties of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity

| Receptor/Tissue | Radioligand | IC50 (nM) | Species | Reference |

| Forebrain Membranes | ¹²⁵I-VIP | 4.98 | Rat | |

| Pancreatic Acini (High Affinity Site) | ¹²⁵I-VIP | 0.43 ± 0.001 | Guinea Pig | |

| Pancreatic Acini (Low Affinity Site) | ¹²⁵I-VIP | 1700 ± 100 | Guinea Pig | |

| Pancreatic Acini (High Affinity Site) | ¹²⁵I-VIP | 0.21 ± 0.001 | Rat | |

| Pancreatic Acini (Low Affinity Site) | ¹²⁵I-VIP | 457 ± 13 | Rat |

Table 2: Functional Potency

| Assay | EC50 / ED50 | Species | Reference |

| Amylase Secretion (High Affinity) | 0.0025 ± 0.0009 nM | Guinea Pig | |

| Amylase Secretion (Low Affinity) | 20.4 ± 0.9 nM | Guinea Pig | |

| Inhibition of Histamine-induced Contraction | ED50: 0.07 µg | Guinea Pig | |

| Inhibition of Leukotriene D4-induced Contraction | ED50: 0.26 µg | Guinea Pig | |

| Inhibition of Platelet-Activating Factor-induced Contraction | ED50: 0.1 µg | Guinea Pig | |

| Inhibition of Acetylcholine-induced Contraction | ED50: 0.1 µg | Guinea Pig |

Table 3: Receptor Selectivity

This compound exhibits high selectivity for the VPAC2 receptor over the VPAC1 and PAC1 receptors. It was found to be threefold more potent than VIP on the human VPAC2 receptor, while being 100- and 600-fold less potent than VIP on the rat and human VPAC1 receptors, respectively. Furthermore, it is 10-fold less potent than VIP and 3000-fold less potent than PACAP on the PACAP I receptor. In a broad panel of 40 other binding assays, including muscarinic, histamine, adrenergic, and neurokinin receptors, this compound showed no activity at concentrations up to 10 µM.

Experimental Protocols

The characterization of this compound has involved a range of experimental methodologies. Below are detailed protocols for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for VIP receptors.

Methodology:

-

Membrane Preparation: Forebrain tissue from rats is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-VIP) and varying concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Figure 2: General workflow for a radioligand binding assay.

In Vitro Smooth Muscle Relaxation Assay

Objective: To assess the functional potency of this compound in inducing smooth muscle relaxation.

Methodology:

-

Tissue Preparation: Tracheal smooth muscle strips are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Contraction Induction: The muscle strips are pre-contracted with a contractile agent such as histamine or carbachol to induce a stable tonic contraction.

-

Drug Administration: Cumulative concentrations of this compound are added to the organ bath.

-

Measurement of Relaxation: The changes in muscle tension are recorded using an isometric force transducer. Relaxation is measured as the percentage reversal of the pre-induced contraction.

-

Data Analysis: Concentration-response curves are constructed, and the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.

In Vivo Bronchodilator Studies

Objective: To evaluate the bronchodilator effects of this compound in a living organism.

Methodology:

-

Animal Model: Anesthetized and mechanically ventilated guinea pigs are used.

-

Induction of Bronchoconstriction: A bronchoconstrictor agent (e.g., histamine, leukotriene D4) is administered intravenously to induce an increase in pulmonary inflation pressure, indicative of bronchoconstriction.

-

Drug Administration: this compound is administered, typically via intratracheal instillation or aerosolization.

-

Measurement of Bronchodilation: The inhibition of the bronchoconstrictor response is measured as a decrease in pulmonary inflation pressure.

-

Data Analysis: Dose-response relationships are established to determine the ED50 value, the dose of this compound that causes a 50% inhibition of the bronchoconstrictor response.

Conclusion

This compound is a well-characterized, potent, and selective VPAC2 receptor agonist. Its mechanism of action through the Gs-adenylyl cyclase-cAMP-PKA pathway is well-established. The quantitative data from various in vitro and in vivo studies highlight its high affinity and functional potency. The detailed experimental protocols provided herein serve as a guide for researchers investigating the pharmacology of this compound and the physiological roles of the VPAC2 receptor. Its selectivity and long-lasting effects make it an invaluable tool for pharmacological research and a lead compound for the development of novel therapeutics.

References

- 1. This compound: a novel, long-acting vasoactive intestinal peptide agonist. Part I: In vitro and in vivo bronchodilator studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The long-acting vasoactive intestinal polypeptide agonist this compound is highly selective of the VIP2 receptor subclass - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 25-1553: A Comprehensive Technical Guide to a Selective VPAC2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 25-1553 is a synthetic, cyclic peptide analogue of the Vasoactive Intestinal Peptide (VIP). It has been extensively characterized as a potent and highly selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2). This selectivity, coupled with its long-acting nature compared to the endogenous ligand VIP, makes this compound an invaluable tool for studying the physiological and pathophysiological roles of the VPAC2 receptor. This technical guide provides an in-depth overview of this compound, including its pharmacological profile, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Core Data Presentation: Receptor Selectivity and Potency

The defining characteristic of this compound is its marked selectivity for the VPAC2 receptor over the VPAC1 and PAC1 receptors. This selectivity has been quantified through extensive radioligand binding and functional assays. The following tables summarize the key quantitative data for this compound, demonstrating its pharmacological profile.

Table 1: Binding Affinity of this compound for VPAC and PAC1 Receptors

| Receptor Subtype | Ligand | Ki (nM) | Cell Line/Tissue | Reference |

| Human VPAC1 | This compound | 420 | CHO cells expressing human VPAC1 receptor | [1] |

| Human VPAC2 | This compound | 0.7 | SUP T1 cells expressing human VPAC2 receptor | [1] |

| Rat PAC1 | This compound | 300 | CHO cells expressing rat PACAP I receptor | [1] |

Ki values were calculated from IC50 values presented in the cited literature.

Table 2: Functional Potency of this compound in cAMP Accumulation Assays

| Receptor Subtype | Ligand | EC50 (nM) | Cell Line | Reference |

| Human VPAC1 | This compound | 480 | LoVo cells expressing human VPAC1 receptor | [1] |

| Human VPAC2 | This compound | 0.8 | SUP T1 cells expressing human VPAC2 receptor | [1] |

| Rat PAC1 | This compound | 300 | CHO cells expressing rat PACAP I receptor |

Experimental Protocols

The characterization of this compound as a selective VPAC2 agonist relies on standardized in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

This protocol is adapted from the methods used in the initial characterization of this compound.

Objective: To determine the binding affinity (Ki) of this compound for VPAC1, VPAC2, and PAC1 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from CHO cells stably expressing either human VPAC1, human VPAC2, or rat PAC1 receptors.

-

Radioligand: [125I]-VIP or [125I]-PACAP-27.

-

Unlabeled this compound.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail (e.g., bacitracin 500 µg/mL).

-

Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and a gamma counter.

Procedure:

-

Incubation: In a final volume of 250 µL, combine the cell membranes (20-50 µg of protein), a fixed concentration of radioligand (typically at or below the Kd value, e.g., 50 pM), and varying concentrations of unlabeled this compound (e.g., from 10-12 M to 10-6 M).

-

Non-specific Binding: To determine non-specific binding, a parallel set of tubes is prepared with a high concentration of unlabeled VIP or PACAP (e.g., 1 µM).

-

Equilibration: Incubate the mixture for 60 minutes at room temperature to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with three aliquots of ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol outlines the measurement of the functional potency (EC50) of this compound.

Objective: To quantify the ability of this compound to stimulate intracellular cyclic adenosine monophosphate (cAMP) production in cells expressing VPAC receptors.

Materials:

-

Whole cells (e.g., CHO or SUP T1 cells) expressing the receptor of interest.

-

This compound.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or DMEM containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.

-

Lysis Buffer.

-

cAMP assay kit (e.g., HTRF, ELISA, or RIA-based).

Procedure:

-

Cell Plating: Plate the cells in 96-well plates and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with stimulation buffer and pre-incubate them with the phosphodiesterase inhibitor for 15-30 minutes at 37°C.

-

Stimulation: Add varying concentrations of this compound (e.g., from 10-12 M to 10-6 M) to the wells and incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Terminate the stimulation by aspirating the medium and adding lysis buffer to the wells.

-

cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The concentration of this compound that produces 50% of the maximal response (EC50) is determined using non-linear regression analysis (sigmoidal dose-response curve).

Mandatory Visualizations

VPAC2 Receptor Signaling Pathway

The primary signaling pathway activated by the VPAC2 receptor upon agonist binding is the Gs-adenylyl cyclase pathway.

Caption: VPAC2 receptor signaling cascade initiated by this compound.

Experimental Workflow for Characterization of a Novel VPAC2 Agonist

The following diagram illustrates a typical workflow for the pharmacological characterization of a novel compound, such as this compound, as a selective VPAC2 receptor agonist.

Caption: Workflow for characterizing a selective VPAC2 receptor agonist.

Logical Relationship of this compound Receptor Selectivity

This diagram illustrates the high selectivity of this compound for the VPAC2 receptor compared to other related receptors.

Caption: Receptor selectivity profile of this compound.

References

The structure and chemical properties of Ro 25-1553.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 25-1553 is a potent and highly selective synthetic agonist for the Vasoactive Intestinal Peptide Receptor 2 (VIPR2), a class B G-protein coupled receptor. A cyclic peptide analog of the endogenous Vasoactive Intestinal Peptide (VIP), this compound was engineered for enhanced metabolic stability and a prolonged duration of action, overcoming key limitations of its natural counterpart. This document provides an in-depth overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols for key assays and visualizations of relevant biological pathways.

Chemical Structure and Properties

This compound is a 31-amino acid cyclic peptide.[1] Its structure incorporates several modifications to the native VIP sequence to enhance its stability and selectivity for the VIPR2.

Amino Acid Sequence: Ac-His-Ser-Asp-Ala-Val-Phe-Thr-Glu-Asn-Tyr-Thr-Lys-Leu-Arg-Lys-Gln-{Nle}-Ala-Ala-Lys-Lys-Tyr-Leu-Asn-Asp-Leu-Lys-Lys-Gly-Gly-Thr-NH2[2]

Key Structural Modifications:

-

N-terminal Acetylation: The N-terminus is acetylated, which contributes to its selectivity for the human VIPR2.[3]

-

Lactam Bridge: A key feature of this compound is the intramolecular lactam bridge formed between the side chains of Lysine at position 21 and Aspartic acid at position 25.[1][4] This cyclization enhances the peptide's resistance to proteolytic degradation.

-

Amino Acid Substitutions: The native VIP sequence is modified at several positions, including the introduction of Norleucine (Nle).

-

C-terminal Extension and Amidation: The C-terminus is extended and amidated, another modification that contributes to its VIPR2 selectivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 159427-08-4 | |

| Molecular Formula | C160H258N46O46 | |

| Molecular Weight | 3562.05 g/mol | |

| Appearance | Solid | |

| Purity | Typically >98% (by HPLC) | |

| Solubility | Soluble in water and aqueous buffers | |

| Storage | Store at -20°C for long-term stability |

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist for the VIPR2. It mimics the action of the endogenous ligand VIP, which is involved in a wide range of physiological processes, including smooth muscle relaxation, vasodilation, and modulation of immune responses.

Receptor Binding and Selectivity

This compound exhibits high affinity for the VIPR2. It displaces the radioligand 125I-VIP from rat forebrain membranes with an IC50 value of 4.98 nM. The compound is highly selective for VIP receptors, showing no significant activity in a battery of 40 other binding assays at concentrations up to 10 µM.

Functional Activity

As a VIPR2 agonist, this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade mediates the downstream physiological effects.

Pharmacological Effects

-

Bronchodilation: this compound is a potent bronchodilator, exhibiting 24 to 89 times greater potency than native VIP in relaxing guinea pig trachea. It effectively relaxes airway smooth muscle pre-contracted with various spasmogens like histamine and carbachol. In isolated human bronchial smooth muscle, this compound is significantly more potent than VIP and other bronchodilators such as isoproterenol and salbutamol.

-

Vasodilation: The peptide analog has demonstrated vasodilatory effects in pulmonary arteries.

-

Smooth Muscle Relaxation: this compound exhibits potent smooth muscle relaxant activity in various tissues.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted with this compound.

Radioligand Binding Assay for VIPR2

This protocol describes the determination of the binding affinity of this compound to the VIPR2 using a competitive binding assay with a radiolabeled ligand.

Objective: To determine the IC50 value of this compound for the VIPR2.

Materials:

-

Rat forebrain membranes (or other tissue/cell preparations expressing VIPR2)

-

[125I]-VIP or [125I]-Ro 25-1553 (radioligand)

-

Unlabeled this compound (competitor)

-

Binding Buffer: 20 mM Tris-maleate, 2 mM MgCl2, 0.1 mg/ml bacitracin, 1% BSA, pH 7.4.

-

Wash Buffer: 20 mM sodium phosphate buffer, pH 7.4, containing 1% bovine serum albumin.

-

Glass fiber filters (GF/C), pre-soaked in 0.01% polyethyleneimine.

-

Scintillation counter and vials.

Procedure:

-

Prepare serial dilutions of unlabeled this compound in binding buffer.

-

In a total volume of 120 µl, add the following to each assay tube:

-

10-20 µg of membrane protein.

-

A fixed concentration of [125I]-VIP or [125I]-Ro 25-1553.

-

Varying concentrations of unlabeled this compound.

-

-

To determine non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled this compound to a set of tubes.

-

Incubate the mixture for 30 minutes at 23°C.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Tracheal Smooth Muscle Relaxation Assay

This protocol details the procedure to assess the bronchodilatory effect of this compound on isolated tracheal preparations.

Objective: To evaluate the relaxant potency (EC50) of this compound on pre-contracted tracheal smooth muscle.

Materials:

-

Guinea pig or human trachea.

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.

-

Contractile agent (e.g., Carbachol, Histamine).

-

This compound.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Isolate the trachea and prepare tracheal rings or strips.

-

Mount the preparations in organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate under a resting tension for a specified period.

-

Induce a stable contraction using a contractile agent (e.g., 0.1 mM histamine or a suitable concentration of carbachol).

-

Once a stable plateau of contraction is reached, add increasing concentrations of this compound cumulatively to the organ bath.

-

Record the changes in isometric tension.

-

Express the relaxation at each concentration as a percentage of the maximal contraction induced by the contractile agent.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration and determine the EC50 value.

Visualizations

VIPR2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by this compound upon binding to the VIPR2.

Caption: VIPR2 signaling cascade initiated by this compound.

Experimental Workflow for Tracheal Relaxation Assay

The diagram below outlines the key steps in the in vitro tracheal smooth muscle relaxation assay.

Caption: Workflow for the in vitro tracheal relaxation assay.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of the VIPR2. Its enhanced stability and selectivity make it a superior alternative to native VIP in many experimental contexts. The data and protocols presented in this guide are intended to support researchers in the fields of pharmacology, respiratory diseases, and GPCR biology in their investigation of this potent VIPR2 agonist and its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of selective agonists and antagonists for the human vasoactive intestinal polypeptide VPAC(2) receptor [pubmed.ncbi.nlm.nih.gov]

- 4. Potential PET Ligands for Imaging of Cerebral VPAC and PAC Receptors: Are Non-Peptide Small Molecules Superior to Peptide Compounds? [scirp.org]

Ro 25-1553: A Technical Guide to a Potent and Selective VPAC2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 25-1553 is a synthetic, cyclic peptide analog of the endogenous neuropeptide Vasoactive Intestinal Peptide (VIP).[1][2] Developed to overcome the metabolic instability of native VIP, this compound exhibits enhanced potency and a longer duration of action.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its biochemical properties, pharmacological actions, and the experimental methodologies used for its characterization. It is a potent and highly selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), making it a valuable tool for investigating the physiological roles of this receptor and a potential therapeutic agent for various disorders, including bronchospastic diseases.[2]

Core Properties of this compound

This compound is a 31-amino acid peptide that incorporates a lactam bridge, which confers resistance to proteolytic degradation. This structural modification significantly increases its biological half-life compared to native VIP.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Species | Tissue/Cell Line | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| VPAC1 | This compound | Rat | Prostate Membranes | Radioligand Binding | 329 | - | |

| VPAC2 | This compound | Rat | Forebrain Membranes | Radioligand Binding | 4.98 | - | |

| VPAC2 | This compound | Human | CHO Cells | Radioligand Binding | - | ~1 (estimated from 3-fold higher affinity than VIP) |

Table 2: Functional Potency of this compound

| Assay | Species | Tissue/Preparation | Parameter | EC50 (nM) | Reference |

| Adenylyl Cyclase Activation | Human | CHO cells expressing VPAC2 | cAMP production | 2.4 | |

| Smooth Muscle Relaxation | Guinea Pig | Isolated Trachea | Relaxation of pre-contracted tissue | - (3-7 times less potent than formoterol) | |

| Smooth Muscle Relaxation | Human | Isolated Bronchi and Pulmonary Arteries | Relaxation of induced tone | ~10 | |

| In Vivo Bronchodilation | Guinea Pig | - | Inhibition of histamine-induced bronchoconstriction | - (24-89 times more potent than VIP) |

Signaling Pathways

Activation of the VPAC2 receptor by this compound primarily initiates a canonical signaling cascade involving the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of this compound, such as smooth muscle relaxation. There is also evidence suggesting that VPAC receptors can couple to other G proteins, such as Gq, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling events.

Caption: Primary signaling pathway of this compound via the VPAC2 receptor.

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for VPAC receptors.

1. Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing either human VPAC1 or VPAC2 receptors.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

2. Binding Reaction:

-

In a 96-well plate, add a fixed concentration of radiolabeled VIP (e.g., [¹²⁵I]-VIP) to each well.

-

Add increasing concentrations of unlabeled this compound (competitor).

-

Add the prepared cell membranes to initiate the binding reaction.

-

For non-specific binding control wells, add a high concentration of unlabeled VIP.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a suitable buffer.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a percentage of the maximum binding against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activation Assay

This assay measures the ability of this compound to stimulate the production of cAMP.

1. Membrane Preparation:

-

Prepare cell membranes from CHO cells expressing VPAC2 receptors as described in the radioligand binding assay protocol.

2. Assay Reaction:

-

In a suitable reaction tube, combine the cell membranes, assay buffer (containing ATP, GTP, and a phosphodiesterase inhibitor like IBMX), and varying concentrations of this compound.

-

Initiate the reaction by adding a solution containing [α-³²P]ATP.

-

Incubate the reaction mixture at 30-37°C for a defined period (e.g., 10-20 minutes).

3. Separation and Quantification of cAMP:

-

Terminate the reaction by adding a stop solution (e.g., containing unlabeled cAMP and SDS).

-

Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina columns).

-

Quantify the amount of [³²P]cAMP using a scintillation counter.

4. Data Analysis:

-

Plot the amount of cAMP produced against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum stimulation (Emax).

Isolated Tracheal Smooth Muscle Relaxation Assay

This ex vivo assay assesses the functional effect of this compound on airway smooth muscle.

1. Tissue Preparation:

-

Euthanize a guinea pig and carefully dissect the trachea.

-

Clean the trachea of adherent connective tissue and cut it into rings of 2-3 mm in width.

-

Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

2. Contraction and Relaxation Measurement:

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.

-

Induce a stable contraction of the tracheal rings using a contractile agent such as histamine or carbachol.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the changes in isometric tension using a force transducer.

3. Data Analysis:

-

Express the relaxation induced by this compound as a percentage of the pre-induced contraction.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 value and the maximum relaxation.

Conclusion

This compound is a potent and selective VPAC2 receptor agonist with significant potential as a research tool and therapeutic candidate. Its enhanced stability and high potency make it superior to native VIP for in vitro and in vivo studies. The data and protocols presented in this technical guide provide a comprehensive resource for scientists and researchers working with this important cyclic peptide. Further investigation into its downstream signaling pathways and its efficacy in various disease models will continue to elucidate its full therapeutic potential.

References

- 1. Potential PET Ligands for Imaging of Cerebral VPAC and PAC Receptors: Are Non-Peptide Small Molecules Superior to Peptide Compounds? [scirp.org]

- 2. This compound: a novel, long-acting vasoactive intestinal peptide agonist. Part I: In vitro and in vivo bronchodilator studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Preclinical Profile of Ro 25-1553: A Selective VPAC2 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ro 25-1553 is a synthetic, cyclic peptide analogue of the Vasoactive Intestinal Peptide (VIP).[1][2] Developed to overcome the short in-vivo half-life of native VIP, this compound exhibits enhanced stability and potent, selective agonist activity at the Vasoactive Intestinal Polypeptide Receptor 2 (VPAC2).[3][4] This technical guide provides a comprehensive overview of the biological activity of this compound as demonstrated in a range of preclinical in vitro and in vivo studies. The data presented herein underscore its potential therapeutic applications in respiratory, cardiovascular, and neurological disorders.

Core Biological Activity: Selective VPAC2 Receptor Agonism

This compound exerts its biological effects by preferentially binding to and activating the VPAC2 receptor, a member of the Class B G-protein coupled receptor (GPCR) family.[3] This interaction initiates a cascade of intracellular signaling events, primarily through the coupling to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This primary signaling pathway is responsible for many of the observed physiological effects of this compound, including smooth muscle relaxation.

Signaling Pathway of this compound

Figure 1: this compound Signaling Cascade.

Quantitative In Vitro Activity

The in vitro potency and selectivity of this compound have been characterized in various assays, demonstrating its high affinity for the VPAC2 receptor and its potent functional activity.

| Assay Type | Tissue/Cell Line | Parameter | Value | Reference |

| Radioligand Binding | Rat Forebrain Membranes | IC50 (vs ¹²⁵I-VIP) | 4.98 nM | |

| Functional Assay | Isolated Guinea Pig Trachea | Potency vs VIP | 24-89x greater | |

| Functional Assay | Isolated Human Bronchial Smooth Muscle | Potency vs VIP | 390x greater | |

| Functional Assay | Isolated Human Bronchi | EC50 (Relaxation) | ~10 nM | |

| Functional Assay | Isolated Human Pulmonary Artery | EC50 (Relaxation) | ~10 nM | |

| Functional Assay | Primary Rat Adipocytes | Lipolysis | Comparable to Isoproterenol |

Quantitative In Vivo Activity

Preclinical in vivo studies have corroborated the potent biological effects of this compound observed in vitro, highlighting its efficacy in models of respiratory and cardiovascular diseases.

| Animal Model | Condition | Administration | Dose | Effect | Reference |

| Guinea Pig | Histamine-induced bronchoconstriction | Intratracheal | ED50: 0.07 µg | Inhibition of pulmonary response | |

| Guinea Pig | Leukotriene D4-induced bronchoconstriction | Intratracheal | ED50: 0.26 µg | Inhibition of pulmonary response | |

| Guinea Pig | Platelet-activating factor-induced bronchoconstriction | Intratracheal | ED50: 0.1 µg | Inhibition of pulmonary response | |

| Guinea Pig | Acetylcholine-induced bronchoconstriction | Intratracheal | ED50: 0.1 µg | Inhibition of pulmonary response | |

| Rat | Hypoxic pulmonary vasoconstriction | Inhalation | 1 mg/mL for 3 min | Sustained inhibition of pulmonary arterial pressure increase (>60 min) | |

| Mouse | Denervation-induced muscle atrophy | Subcutaneous (twice daily) | 0.1 mg/kg | 35% inhibition of tibialis anterior muscle mass loss | |

| Mouse | Disuse (casting)-induced muscle atrophy | Subcutaneous (twice daily) | Not specified | 65% inhibition of tibialis anterior muscle mass loss and 44% inhibition of gastrocnemius muscle mass loss | |

| Mouse (Neonatal) | - | Subcutaneous | 0.4 nmol/g | Enhanced phosphorylation of CREB in the prefrontal cortex |

Detailed Experimental Protocols

In Vitro Bronchodilator Studies on Isolated Guinea Pig Trachea

Objective: To determine the relaxant potency of this compound on pre-contracted guinea pig tracheal smooth muscle.

Methodology:

-

Tissue Preparation: Male Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cut into rings, and the epithelium is removed.

-

Organ Bath Setup: Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

-

Contraction Induction: A stable contractile tone is induced using various spasmogens such as histamine, leukotriene D4, or carbachol.

-

Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound or VIP are added to the organ bath.

-

Data Analysis: The relaxant responses are measured as a percentage of the induced contraction. Concentration-response curves are generated, and EC50 values are calculated.

In Vivo Assessment of Bronchodilator Activity in Guinea Pigs

Objective: To evaluate the in vivo efficacy of this compound in inhibiting bronchoconstriction induced by various agents.

Methodology:

-

Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used. A catheter is placed in the jugular vein for drug administration, and another in the carotid artery to monitor blood pressure.

-

Induction of Bronchoconstriction: A bronchoconstrictor agent (e.g., histamine, leukotriene D4) is administered intravenously to induce an increase in pulmonary inflation pressure.

-

This compound Administration: this compound is administered intratracheally prior to the bronchoconstrictor challenge.

-

Measurement of Pulmonary Response: Changes in pulmonary inflation pressure are recorded to assess the degree of bronchoconstriction.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the bronchoconstrictor response. ED50 values are determined from dose-response curves.

Figure 2: In Vivo Bronchodilator Study Workflow.

In Vivo Vasodilatory Effect in a Rat Model of Hypoxic Pulmonary Vasoconstriction

Objective: To assess the effect of inhaled this compound on pulmonary arterial pressure in rats with hypoxia-induced pulmonary vasoconstriction.

Methodology:

-

Animal Preparation: Rats are anesthetized, tracheostomized, and mechanically ventilated. Catheters are inserted into the pulmonary artery and a systemic artery to monitor pressures.

-

Induction of Hypoxia: The fraction of inspired oxygen (FiO₂) is lowered to induce hypoxic pulmonary vasoconstriction, leading to an increase in pulmonary arterial pressure.

-

Drug Administration: this compound is administered via inhalation as an aerosol.

-

Hemodynamic Monitoring: Pulmonary and systemic arterial pressures, as well as cardiac output, are continuously monitored.

-

Data Analysis: The change in pulmonary vascular resistance is calculated to determine the vasodilatory effect of this compound.

Neuro-modulatory and Other Preclinical Findings

Beyond its well-documented effects on smooth muscle, preclinical studies have begun to explore the neuro-modulatory and other systemic effects of this compound.

-

Neurodevelopment: In cultured cortical neurons, this compound has been shown to reduce axon and dendritic outgrowth through a protein kinase A (PKA)-dependent mechanism.

-

Cognitive Function: Overactivation of the VPAC2 receptor by this compound in neonatal mice has been linked to morphological abnormalities in the prefrontal cortex and recognition memory deficits in adulthood, suggesting a role for VPAC2 signaling in neurodevelopment and cognitive function.

-

Skeletal Muscle Regulation: In rodent models of muscle atrophy (denervation and disuse), treatment with this compound has been shown to inhibit the loss of skeletal muscle mass and function.

-

Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory properties in various models of pulmonary inflammation.

Conclusion

The preclinical data for this compound consistently demonstrate its potent and selective agonist activity at the VPAC2 receptor. Its significant bronchodilatory and vasodilatory effects, coupled with a favorable safety profile in animal models, have positioned it as a compound of interest for respiratory and cardiovascular diseases. Furthermore, emerging evidence of its role in neurodevelopment and skeletal muscle regulation opens new avenues for investigation. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the multifaceted biological activity of this compound and to inform the design of future preclinical and clinical studies.

References

- 1. This compound: a novel, long-acting vasoactive intestinal peptide agonist. Part I: In vitro and in vivo bronchodilator studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of the vasoactive intestinal polypeptide agonist this compound on induced tone in isolated human airways and pulmonary artery | Lund University [lunduniversity.lu.se]

- 3. mdpi.com [mdpi.com]

- 4. This compound | VIPR2 agonist | Probechem Biochemicals [probechem.com]

A Technical Guide to the Effects of Ro 25-1553 on Smooth Muscle Relaxation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 25-1553 is a potent and selective synthetic cyclic peptide analog of Vasoactive Intestinal Peptide (VIP).[1][2] It is distinguished by its high selectivity as an agonist for the Vasoactive Intestinal Peptide/Pituitary Adenylate Cyclase-Activating Polypeptide Type II (VPAC2) receptor.[3] This selectivity drives its primary pharmacological effect: significant and long-lasting smooth muscle relaxation. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative effects on various smooth muscle tissues, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action: VPAC2 Receptor Agonism

The biological actions of VIP and its analogs are mediated by two G-protein coupled receptors, VPAC1 and VPAC2.[4] While VIP binds to both with high affinity, this compound was specifically designed for high selectivity towards the VPAC2 receptor, which is prominently expressed in the smooth muscle of various tissues, including the trachea, bronchi, and pulmonary vasculature.[3]

Activation of the VPAC2 receptor by this compound initiates a well-defined signaling cascade:

-

Receptor Binding: this compound binds to the extracellular domain of the VPAC2 receptor.

-

G-Protein Activation: The receptor-ligand complex activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Stimulation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, which collectively lead to a decrease in intracellular calcium ion concentrations and/or a desensitization of the contractile apparatus, resulting in smooth muscle relaxation.

Quantitative Data Presentation

The efficacy and potency of this compound have been quantified in various in vitro and in vivo models.

Table 1: Receptor Binding Affinity and Selectivity

| Ligand | Receptor/Assay | Potency Metric | Value | Reference |

| This compound | Human VIP2 (VPAC2) | Potency vs. VIP | 3-fold more potent | |

| This compound | Rat VIP1 (VPAC1) | Potency vs. VIP | 100-fold less potent | |

| This compound | Human VIP1 (VPAC1) | Potency vs. VIP | 600-fold less potent | |

| This compound | Rat Forebrain Membranes | IC50 (125I-VIP displacement) | 4.98 nM |

Table 2: In Vitro Smooth Muscle Relaxation

| Tissue Model | Pre-contraction Agent | Compound | Potency / Efficacy | Reference |

| Guinea Pig Trachea | Carbachol | This compound | Complete, concentration-dependent relaxation | |

| Guinea Pig Trachea | Not specified | This compound | 24 to 89 times more potent than VIP | |

| Guinea Pig Trachea | Carbachol | This compound | 3-7 times less potent than Formoterol | |

| Human Pulmonary Artery Rings | Prostaglandin F2α | This compound | Demonstrated vasodilatory effect |

Table 3: In Vivo Smooth Muscle Effects (Pulmonary Vasculature)

| Animal Model | Condition | Treatment | Effect on Pulmonary Vascular Resistance (PVR) | Reference |

| Isolated Perfused Mouse Lungs | Hypoxic Pulmonary Vasoconstriction (HPV) | This compound (0.01 mg/mL) | No significant inhibition | |

| Isolated Perfused Mouse Lungs | Hypoxic Pulmonary Vasoconstriction (HPV) | This compound (0.1 mg/mL) | Significant attenuation of HPV | |

| Isolated Perfused Mouse Lungs | Hypoxic Pulmonary Vasoconstriction (HPV) | This compound (1 mg/mL) | Substantial attenuation of HPV | |

| Anesthetized Rats | Hypoxic Pulmonary Vasoconstriction (HPV) | This compound (1 mg/mL, inhaled) | Reversal of increased PVR within <5 minutes |

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating findings on this compound's activity.

Protocol: Vasorelaxation in Isolated Perfused Mouse Lungs

This ex vivo protocol assesses the direct effect of compounds on the pulmonary vasculature, independent of systemic neurohumoral influences.

-

Animal Preparation: Anesthetize the mouse via intraperitoneal injection of pentobarbital sodium (100 mg/kg).

-

Surgical Procedure: Perform a tracheostomy to allow for volume-controlled ventilation. Open the chest cavity to expose the heart and lungs.

-

Cannulation: Place a cannula into the pulmonary artery via the right ventricle and another into the left atrium.

-

Perfusion Setup: Transfer the heart-lung block to a 37°C water-jacketed chamber. Begin perfusion with a Krebs-Henseleit buffer solution containing the test compound (e.g., this compound at 0.01, 0.1, or 1 mg/mL) at a constant flow rate.

-

Ventilation: Ventilate the lungs with a gas mixture, switching between normoxic (21% O2) and hypoxic (1% O2) conditions to induce hypoxic pulmonary vasoconstriction (HPV).

-

Data Acquisition: Continuously monitor the pulmonary arterial pressure (PAP). Calculate pulmonary vascular resistance (PVR) from the pressure-flow relationship.

-

Analysis: Compare the magnitude of the HPV response (increase in PAP and PVR) in the presence of this compound to a vehicle control group.

Protocol: In Vitro Tracheal Strip Relaxation Assay

This classic organ bath technique is used to measure the direct relaxant effect of a drug on airway smooth muscle.

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adherent connective tissue and cut it into rings or strips.

-

Mounting: Suspend the tracheal strips in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Transducer Connection: Attach one end of the tissue to a fixed hook and the other to an isometric force transducer to record changes in muscle tension.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a set period (e.g., 60 minutes).

-

Contraction: Induce a stable contraction by adding a contractile agent like carbachol or histamine to the organ bath.

-

Drug Addition: Once a stable plateau of contraction is achieved, add this compound in a cumulative, concentration-dependent manner.

-

Data Analysis: Record the relaxation at each concentration as a percentage of the maximal contraction induced by the pre-contraction agent. Calculate potency metrics such as EC50.

Protocol: Radioligand Binding Assay

This assay determines the affinity and selectivity of a compound for its target receptor.

-

Membrane Preparation: Homogenize a tissue known to express the target receptor (e.g., rat forebrain for VPAC receptors) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, then resuspend.

-

Assay Incubation: In a multi-well plate, combine the prepared membranes, a radiolabeled ligand (e.g., 125I-VIP), and varying concentrations of the unlabeled competitor drug (this compound).

-

Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound. Wash the filters to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on each filter using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug (this compound). Fit the data to a sigmoidal curve to determine the IC50 value (the concentration of drug that inhibits 50% of the specific binding of the radioligand).

Conclusion

This compound is a highly selective VPAC2 receptor agonist that demonstrates potent smooth muscle relaxant properties, particularly in airway and pulmonary vascular tissues. Its mechanism, centered on the cAMP-PKA signaling pathway, is well-established. Quantitative data consistently show its efficacy, often surpassing that of the endogenous ligand VIP. The detailed experimental protocols provided herein serve as a foundation for further research into this and other selective VPAC2 agonists, which may represent a valuable therapeutic alternative to beta2-adrenoceptor agonists for conditions involving smooth muscle hyperreactivity.

References

- 1. This compound | VIPR2 agonist | Probechem Biochemicals [probechem.com]

- 2. This compound: a novel, long-acting vasoactive intestinal peptide agonist. Part I: In vitro and in vivo bronchodilator studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The long-acting vasoactive intestinal polypeptide agonist this compound is highly selective of the VIP2 receptor subclass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasodilatory Effect of the Stable Vasoactive Intestinal Peptide Analog this compound in Murine and Rat Lungs | PLOS One [journals.plos.org]

Foundational Research on Ro 25-1553: A Technical Guide to its Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 25-1553, a synthetic cyclic peptide analogue of Vasoactive Intestinal Peptide (VIP), has emerged as a potent and selective agonist for the Vasoactive Intestinal Polypeptide Receptor 2 (VPAC2). Its unique pharmacological profile, characterized by enhanced stability and selectivity compared to endogenous VIP, has positioned it as a valuable tool for investigating the physiological roles of the VPAC2 receptor and as a potential therapeutic agent for a range of disorders. This technical guide synthesizes the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, outlining experimental protocols, and visualizing its core signaling pathway. The therapeutic potential of this compound is explored across several domains, including respiratory diseases, neurological disorders, and inflammatory conditions.

Introduction

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide array of biological functions, mediated through its interaction with two high-affinity G protein-coupled receptors: VPAC1 and VPAC2. However, the therapeutic application of native VIP is limited by its short in vivo half-life. This compound was developed as a long-acting VIP analogue with a lactam bridge between amino acid residues 21 and 25, conferring greater stability and high selectivity for the VPAC2 receptor.[1][2] This enhanced selectivity allows for the targeted modulation of the VPAC2 signaling cascade, which is implicated in bronchodilation, vasodilation, neuroprotection, and immune regulation. This document provides a comprehensive overview of the fundamental research that has elucidated the pharmacological properties and therapeutic promise of this compound.

Mechanism of Action

This compound exerts its biological effects by selectively binding to and activating the VPAC2 receptor, a member of the Class B G protein-coupled receptor family.[3] Upon agonist binding, the VPAC2 receptor preferentially couples to the Gs alpha subunit of the heterotrimeric G protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates downstream target proteins, culminating in a cellular response. In certain cellular contexts, VPAC2 receptor activation can also engage other signaling pathways, including phospholipase C (PLC) and the extracellular signal-regulated kinase (ERK) pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical studies on this compound.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Species/Tissue | Value | Reference |

| IC50 (Displacement of 125I-VIP) | Rat Forebrain Membranes | 4.98 nM | |

| High-Affinity Binding (Kd) | Rat Pancreatic Acini | 0.21 ± 0.001 nM | |

| Low-Affinity Binding (Kd) | Rat Pancreatic Acini | 457 ± 13 nM | |

| Potency vs. VIP (Relaxant of Guinea Pig Trachea) | Guinea Pig | 24 to 89 times more potent |

Table 2: In Vivo Efficacy and Dosing

| Model | Species | Dose | Effect | Reference |

| Hypoxic Pulmonary Vasoconstriction | Rat | 1 mg/mL (inhalation for 3 min) | Sustained inhibition of pulmonary arterial pressure increase | |

| Postnatal Neuronal Development | Mouse | 0.07 nmol/g (s.c. daily, P1-P14) | Reduced synaptic proteins and cognitive decline | |

| CREB Phosphorylation | Mouse (P12) | 0.4 nmol/g (s.c.) | Significant enhancement of CREB phosphorylation | |

| Experimental Arthritis | Mouse | Specified doses (i.p. daily or alternate days) | Prevention of arthritis by downregulating autoimmune and inflammatory components | |

| Bronchodilation in Asthma | Human | 600 µg (inhalation) | Rapid bronchodilatory effect |

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for its target receptor.

Methodology:

-

Membrane Preparation: Forebrain tissue from rats is homogenized in a cold buffer and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended to a specific protein concentration.

-

Binding Reaction: A constant concentration of a radiolabeled ligand (e.g., 125I-VIP) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Separation: The reaction is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

In Vivo Model of Hypoxic Pulmonary Vasoconstriction

Objective: To evaluate the vasodilatory effect of inhaled this compound on the pulmonary vasculature.

Methodology:

-

Animal Preparation: Rats are anesthetized, tracheostomized, and mechanically ventilated. Catheters are inserted to monitor pulmonary artery pressure (PAP) and systemic arterial pressure.

-

Induction of Hypoxia: The fraction of inspired oxygen is lowered from 21% (normoxia) to 11% to induce hypoxic pulmonary vasoconstriction, leading to an increase in PAP.

-

Drug Administration: this compound (e.g., 1 mg/mL) is administered via a nebulizer connected to the ventilator circuit for a defined period (e.g., 3 minutes).

-

Hemodynamic Monitoring: PAP and other hemodynamic parameters are continuously recorded before, during, and after drug administration.

-

Data Analysis: The change in PAP from the hypoxic baseline is calculated to determine the vasodilatory effect of this compound.

Assessment of Neuronal Morphology in Cultured Cortical Neurons

Objective: To investigate the effect of this compound on dendritic and axonal outgrowth.

Methodology:

-

Primary Neuron Culture: Cortical neurons are isolated from embryonic mouse brains and plated on coated coverslips.

-

Treatment: Neurons are treated with varying concentrations of this compound at different time points in vitro (e.g., 3, 7, and 14 days).

-

Immunocytochemistry: Neurons are fixed and stained with antibodies against neuronal markers (e.g., MAP2 for dendrites, Tau-1 for axons) to visualize their morphology.

-

Image Acquisition and Analysis: Images of stained neurons are captured using a fluorescence microscope. The total number and length of dendrites and the length of the axon are quantified using image analysis software.

-

Statistical Analysis: The morphological parameters from treated and control groups are compared using statistical tests to determine the significance of any observed differences.

Visualizations: Signaling Pathways and Experimental Workflows

VPAC2 Receptor Signaling Pathway

Caption: VPAC2 receptor signaling cascade initiated by this compound.

Experimental Workflow: In Vivo Hypoxic Pulmonary Vasoconstriction Model

References

- 1. mdpi.com [mdpi.com]

- 2. Potential PET Ligands for Imaging of Cerebral VPAC and PAC Receptors: Are Non-Peptide Small Molecules Superior to Peptide Compounds? [scirp.org]

- 3. O’Donnell, M., Garippa, R.J., Rinaldi, N., Selig, W.M., Simko, B., Renzetti, L., Tannu, S.A., Wassermann, M.A., Welton, A. and Bolin, D.R. (1994) this compound A Novel, Long-Acting Vasoactive Intestinal Peptide Agonist. Part I In Vitro and in Vivo Bronchodilator Studies. Journal of Pharmacology and Experimental Therapeutics, 270, 1282-1288. - References - Scientific Research Publishing [scirp.org]

- 4. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Receptor Binding Profile of Ro 25-1553: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive in vitro characterization of the receptor binding profile of Ro 25-1553, a synthetic analogue of Vasoactive Intestinal Peptide (VIP). This compound is distinguished by its high affinity and selectivity as an agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2). This document summarizes key quantitative binding data, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Receptor Binding Data

The affinity and selectivity of this compound have been determined across various receptor subtypes using radioligand binding assays. The following tables summarize the key binding parameters.

Table 1: Competitive Binding Affinities of this compound at VIP/PACAP Receptors

| Receptor Subtype | Ligand Displaced | Tissue/Cell Line | Species | IC50 (nM) | Ki (nM) | Relative Potency vs. VIP | Reference |

| VIPR2 (VPAC2) | 125I-VIP | Rat Forebrain Membranes | Rat | 4.98 | - | - | [1] |

| VIPR2 (VPAC2) | 125I-VIP | CHO cells expressing human VIP2 receptor | Human | - | - | 3-fold more potent | [2] |

| VIPR1 (VPAC1) | 125I-VIP | CHO cells expressing rat VIP1 receptor | Rat | - | - | 100-fold less potent | [2] |

| VIPR1 (VPAC1) | 125I-VIP | HCT 15 and LoVo cells | Human | - | - | 600-fold less potent | [2] |

| PACAP I | 125I-PACAP-27 | CHO cells expressing rat PACAP I receptor | Rat | - | - | 10-fold less potent | [2] |

| VPAC1 (High Affinity) | 125I-VIP | Rat Pancreatic Acini | Rat | 0.21 ± 0.001 | - | - | |

| VPAC1 (Low Affinity) | 125I-VIP | Rat Pancreatic Acini | Rat | 457 ± 13 | - | - | |

| VPAC2 (High Affinity) | 125I-VIP | Guinea Pig Pancreatic Acini | Guinea Pig | 0.43 ± 0.001 | - | - | |

| VPAC2 (Low Affinity) | 125I-VIP | Guinea Pig Pancreatic Acini | Guinea Pig | 1700 ± 100 | - | - |

Table 2: Selectivity Profile of this compound

| Receptor/Target Class | Assay Type | Concentration Tested | Activity | Reference |

| Broad Panel (40+ receptors) | Binding Assays | 10 µM | Inactive | |

| Muscarinic, Histamine, Leukotrienes, Ca++, TxA2, Endothelin, Alpha and Beta Adrenergic, Platelet-Activating Factor, Neurokinins | Binding Assays | 10 µM | Inactive |

Experimental Protocols

The characterization of this compound's binding profile relies on established in vitro pharmacological assays.

1. Radioligand Binding Assays

These assays are fundamental to determining the affinity and selectivity of a ligand for its receptor.

-

Objective: To measure the ability of this compound to displace a radiolabeled ligand from its receptor, thereby determining its inhibitory concentration (IC50) and binding affinity (Ki).

-

General Procedure:

-

Membrane Preparation: Membranes are prepared from tissues (e.g., rat forebrain) or cultured cells (e.g., CHO cells stably expressing the receptor of interest) by homogenization and centrifugation.

-

Incubation: The prepared membranes are incubated with a specific concentration of a radioligand (e.g., 125I-VIP or 125I-Ro 25-1553) and varying concentrations of the unlabeled competitor ligand (this compound). The incubation is typically carried out in a buffered solution at a specific temperature and for a set duration to reach equilibrium.

-

Separation: The bound and free radioligand are separated, usually by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.

-

Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from these curves using non-linear regression analysis. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

2. Adenylate Cyclase Activity Assays

As VPAC receptors are G-protein coupled receptors that signal through adenylate cyclase, functional assays measuring cAMP production are used to characterize agonist activity.

-

Objective: To determine the potency (EC50) and efficacy of this compound in activating the adenylate cyclase signaling pathway.

-

General Procedure:

-

Cell Culture and Treatment: Cells expressing the target receptor are incubated with varying concentrations of this compound.

-

cAMP Measurement: After a defined incubation period, the reaction is stopped, and the amount of cyclic AMP (cAMP) produced by the cells is quantified. This is often done using commercially available enzyme-linked immunosorbent assay (ELISA) kits or radioimmunoassays.

-

Data Analysis: Dose-response curves are constructed by plotting the amount of cAMP produced against the logarithm of the this compound concentration. The EC50 value, representing the concentration of agonist that produces 50% of the maximal response, is calculated from these curves.

-

Visualizations

Signaling Pathway of this compound at the VPAC2 Receptor

Caption: Signaling cascade initiated by this compound binding to the VPAC2 receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity using a radioligand assay.

Logical Relationship of this compound Receptor Selectivity

Caption: Receptor selectivity profile of this compound.

References

The Impact of Ro 25-1553 on Intracellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 25-1553 is a potent and highly selective synthetic agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), a Class B G protein-coupled receptor (GPCR). Its activation initiates a cascade of intracellular signaling events with significant implications for neuronal development, synaptic plasticity, and inflammatory responses. This technical guide provides an in-depth analysis of the molecular mechanisms elicited by this compound, focusing on its impact on key intracellular signaling pathways. We present a compilation of quantitative data, detailed experimental protocols for pivotal assays, and visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction

Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) are neuropeptides that exert a wide range of biological effects through their interaction with a family of GPCRs, including VPAC1, VPAC2, and PAC1 receptors. This compound, a cyclic peptide analog of VIP, was developed to exhibit enhanced stability and high selectivity for the VPAC2 receptor.[1][2] This selectivity makes it a valuable tool for dissecting the specific roles of VPAC2-mediated signaling in various physiological and pathological processes. Understanding the intricate downstream effects of this compound is crucial for harnessing its therapeutic potential and for the development of novel modulators of the VIP/PACAP system.

Core Signaling Mechanism of this compound

The principal mechanism of action of this compound involves the activation of the VPAC2 receptor, which is preferentially coupled to the Gαs subunit of heterotrimeric G proteins. This initiates a canonical signaling cascade that is central to many of the observed physiological effects.

The Gαs-cAMP-PKA-CREB Pathway

Upon binding of this compound to the VPAC2 receptor, a conformational change is induced, leading to the activation of the associated Gαs protein. The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3] PKA, in turn, phosphorylates a variety of downstream targets, a key one being the cAMP response element-binding protein (CREB).[4][5] Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is fundamental to the effects of this compound on neuronal plasticity and gene expression.

Alternative Signaling Pathways

While the Gαs-cAMP-PKA axis is predominant, there is evidence suggesting that VPAC2 receptors can also couple to other G proteins, such as Gαq and Gαi, which can lead to the activation of Phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Additionally, VPAC2 receptor activation has been linked to the phosphorylation of Extracellular signal-regulated kinase (ERK), a member of the Mitogen-Activated Protein Kinase (MAPK) family. This activation appears to be, at least in part, dependent on PKA. The potential involvement of β-arrestin in scaffolding signaling complexes that lead to ERK activation is an area of ongoing investigation for many GPCRs, though its specific role in this compound-mediated signaling is not yet fully elucidated.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound with its target and its downstream effects.

Table 1: Receptor Binding Affinity and Potency of this compound

| Parameter | Receptor | Cell/Tissue Type | Value | Reference(s) |

| IC₅₀ | VPAC2 | Rat forebrain membranes | 4.98 nM | |

| IC₅₀ | VPAC1 | Rat prostatic membranes | 329 nM | |

| Ki | VPAC2 | - | 9.6 - 16 nM | |

| EC₅₀ | VPAC2 (adenylyl cyclase stimulation) | CHO cells expressing human VPAC2 | 3-fold more potent than VIP |

Table 2: Effects of this compound on Neuronal Morphology and Synaptic Proteins

| Parameter | Cell/Tissue Type | Treatment Conditions | Effect | Reference(s) |

| Dendritic Number & Length | Cultured mouse cortical neurons | 1-1000 nM this compound for 3-14 DIV | Significant decrease | |

| Axon Length | Cultured mouse cortical neurons | 10 nM this compound for 3 DIV | Reduction in length | |

| PSD-95 Protein Levels | Mouse prefrontal cortex | 0.07 nmol/g, s.c., daily for 14 days | Significant reduction | |

| Synaptophysin Protein Levels | Mouse prefrontal cortex | 0.07 nmol/g, s.c., daily for 14 days | Significant reduction |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound.

Western Blotting for Phospho-CREB

This protocol is adapted from studies investigating the effect of this compound on CREB phosphorylation.

Objective: To quantify the levels of phosphorylated CREB (pCREB) relative to total CREB in cell or tissue lysates following treatment with this compound.

Materials:

-

Lysis buffer (e.g., NP-40 or RIPA buffer) with phosphatase and protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (5% BSA or non-fat dry milk in TBST).

-